(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

Catalog No.
S1540199
CAS No.
135969-64-1
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d...

CAS Number

135969-64-1

Product Name

(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

IUPAC Name

(3aR,8bS)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1

InChI Key

XWZLNPUWNUTPAU-BDAKNGLRSA-N

SMILES

C1C2C(C3=CC=CC=C31)NC(=O)O2

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC(=O)O2

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)NC(=O)O2

Enzyme Inhibitor

One of the primary research areas for indeno[1,2-d]oxazolone is its potential as an enzyme inhibitor. Studies have shown that it can inhibit the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the breakdown of certain prostaglandins []. Prostaglandins are signaling molecules crucial for various physiological processes, and their regulation plays a role in various diseases. Inhibiting 15-PGDH could potentially elevate prostaglandin levels and influence their associated biological effects.

Research Tool

Indeno[1,2-d]oxazolone serves as a valuable research tool for studying various biological processes. Due to its ability to interact with enzymes like 15-PGDH, it can be used to investigate the role of prostaglandins in different cellular functions and disease models. Additionally, its specific stereochemistry allows researchers to distinguish between the effects of different isomers and gain deeper insights into the structure-activity relationship of the compound [].

Future Exploration

Research on indeno[1,2-d]oxazolone is still ongoing, and its full potential in various scientific applications is yet to be fully explored. Further investigations may focus on:

  • Optimizing its properties to improve its potency and selectivity as an enzyme inhibitor.
  • Understanding its mechanism of action at the molecular level to gain insights into its interaction with enzymes.
  • Evaluating its potential therapeutic applications in diseases where modulation of prostaglandin levels might be beneficial.

(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It features a unique bicyclic structure that includes an indeno framework fused with an oxazole ring. This compound is characterized by its specific stereochemistry, denoted by the (3aS-cis) configuration, which influences its chemical behavior and biological activity .

Typical of oxazoles and bicyclic systems. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the indeno structure allows it to undergo electrophilic substitution, which can modify its functional groups.
  • Reduction Reactions: The compound may also be reduced to yield derivatives with different functional properties.

The synthesis of (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenyl derivatives and nitrogen sources.
  • Ring Closure: Utilizing acid or base catalysis to promote cyclization into the indeno and oxazole structures.
  • Chiral Resolution: Employing chiral catalysts or reagents to achieve the desired stereochemical configuration.

Interaction studies involving (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one focus on its binding affinities and interactions with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for various receptors may help elucidate its potential therapeutic effects.

Several compounds share structural similarities with (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
(3aR-cis)-(+)–3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-oneBicyclic oxazoleDifferent stereochemistry affecting activity
4-HydroxyindoleIndole derivativeExhibits different biological properties
5-MethylindoleIndole derivativeKnown for distinct pharmacological activities

The uniqueness of (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one lies in its specific stereochemistry and the resulting biological activities that may differ significantly from those of similar compounds.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3aR,8bS)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one

Dates

Modify: 2023-08-15

Explore Compound Types